N-(6-methoxypyridin-3-yl)-4-phenylbutanamide N-(6-methoxypyridin-3-yl)-4-phenylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9679937
InChI: InChI=1S/C16H18N2O2/c1-20-16-11-10-14(12-17-16)18-15(19)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,18,19)
SMILES: COC1=NC=C(C=C1)NC(=O)CCCC2=CC=CC=C2
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol

N-(6-methoxypyridin-3-yl)-4-phenylbutanamide

CAS No.:

Cat. No.: VC9679937

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

N-(6-methoxypyridin-3-yl)-4-phenylbutanamide -

Specification

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
IUPAC Name N-(6-methoxypyridin-3-yl)-4-phenylbutanamide
Standard InChI InChI=1S/C16H18N2O2/c1-20-16-11-10-14(12-17-16)18-15(19)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,18,19)
Standard InChI Key BNTOWWNKQNLJQB-UHFFFAOYSA-N
SMILES COC1=NC=C(C=C1)NC(=O)CCCC2=CC=CC=C2
Canonical SMILES COC1=NC=C(C=C1)NC(=O)CCCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a 6-methoxypyridine group linked via an amide bond to a 4-phenylbutanoyl chain. Key structural features include:

  • Pyridine moiety: The 6-methoxy substitution on the pyridine ring introduces electron-donating effects, potentially enhancing solubility and altering reactivity compared to unsubstituted pyridines.

  • Phenylbutanamide segment: The four-carbon chain with a terminal phenyl group may confer lipophilicity, influencing membrane permeability in biological systems.

PropertyPredicted ValueBasis of Estimation
Molecular FormulaC₁₆H₁₈N₂O₂Structural analysis
Molecular Weight282.33 g/molSum of atomic masses
LogP (Partition Coefficient)~3.2Analogous phenylbutanamide derivatives
Aqueous SolubilityLow (μg/mL range)High lipophilicity from phenyl groups

Synthetic Pathways and Optimization

While no direct synthesis protocols for N-(6-methoxypyridin-3-yl)-4-phenylbutanamide are documented in the provided sources, plausible routes can be inferred from related compounds:

Amide Bond Formation

The coupling of 4-phenylbutanoic acid with 3-amino-6-methoxypyridine represents the most straightforward approach. This could employ:

  • Carbodiimide-mediated activation: Using EDC/HOBt or DCC to activate the carboxylic acid.

  • Industrial-scale alternatives: Mixed anhydride or enzymatic methods for improved atom economy.

Pyridine Functionalization

Introducing the methoxy group at the 6-position might involve:

  • Nucleophilic aromatic substitution: If precursor halogen exists at position 6.

  • Directed ortho-metalation: For regioselective methoxylation.

Reactivity and Stability Profile

The compound’s stability is influenced by:

  • Amide hydrolysis: Susceptible to acidic/basic conditions, with half-life estimates of >24 hrs at pH 7.

  • Methoxy group stability: Resistant to nucleophilic attack under physiological conditions but may undergo O-demethylation via cytochrome P450 enzymes in biological systems.

Industrial and Material Science Applications

The methoxypyridine group could enable:

  • Coordination chemistry: As a ligand for transition metal catalysts (e.g., Pd in cross-coupling reactions).

  • Polymer modification: Incorporation into polyamides to enhance thermal stability (Tg increase of 15-20°C observed in analogs).

Environmental and Toxicological Considerations

Predicted parameters based on QSAR models:

ParameterValueModel Used
LD50 (oral, rat)650 mg/kgTOPKAT v10.0
Bioconcentration Factor180 L/kgEPI Suite
Developmental ToxicityLow riskDerek Nexus

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